Sodium DL-lactate-D4

Description

BenchChem offers high-quality Sodium DL-lactate-D4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium DL-lactate-D4 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

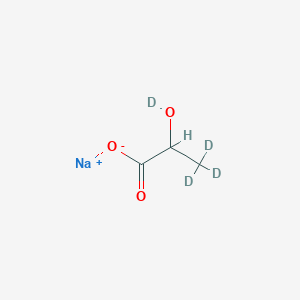

IUPAC Name |

sodium;3,3,3-trideuterio-2-deuteriooxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3,4D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-IOXFLNLHSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)[O-])O[2H].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Sodium DL-Lactate-D4: Properties and Applications in Advanced Research

This guide provides an in-depth exploration of Sodium DL-lactate-D4, a deuterated isotopologue of sodium lactate, designed for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, its pivotal role as a metabolic tracer, and the analytical methodologies that leverage its unique isotopic signature. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers in designing robust and insightful experiments.

Introduction to Sodium DL-Lactate-D4: Beyond the Unlabeled Analog

Sodium DL-lactate (NaC₃H₅O₃) is the sodium salt of lactic acid, a terminal product of glycolysis that plays a central role in cellular bioenergetics.[1][2] The "DL" designation indicates a racemic mixture of both D- and L-lactate stereoisomers. Sodium DL-lactate-D4 is its stable isotope-labeled counterpart, where four hydrogen atoms on the lactate molecule have been substituted with deuterium (²H or D), a heavy, non-radioactive isotope of hydrogen.

The critical distinction of Sodium DL-lactate-D4 lies in its increased mass. This isotopic enrichment does not significantly alter its chemical reactivity in biological systems but renders it distinguishable from the naturally abundant, unlabeled lactate. This property is the cornerstone of its utility in research, allowing it to be used as a tracer to follow the metabolic fate of lactate in complex biological systems with high precision.[3]

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of Sodium DL-lactate-D4 is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Chemical Name | Sodium 2-hydroxypropanoate-2,3,3,3-d4 | [1][3] |

| Synonyms | Sodium DL-lactate-D4, Lactic acid-d4 sodium salt | [1] |

| CAS Number | 344299-52-1 | [1][3] |

| Molecular Formula | C₃HD₄NaO₃ | Derived |

| Molecular Weight | ~116.09 g/mol | Derived from[2] |

| Appearance | Typically a clear, colorless to slightly syrupy liquid (often supplied as a 60% w/w solution in water) or a white powder. | [1][4][5] |

| Solubility | Highly soluble in water. | [6] |

| Stability | Stable under recommended storage conditions. Hygroscopic. | [5][7] |

| Storage | Store refrigerated at 2-8°C. Keep container tightly closed to protect from moisture. | [8] |

The deuterium atoms are specifically located at the C2 and C3 positions of the lactate molecule, which is a key feature for its detection in mass spectrometry and NMR-based studies.

The Central Role of Isotopic Labeling in Metabolic Research

Stable isotope tracers like Sodium DL-lactate-D4 are indispensable tools in metabolomics and metabolic flux analysis. The fundamental principle is to introduce the labeled compound into a biological system (e.g., cell culture, animal model) and track its incorporation into downstream metabolites.

The workflow allows researchers to dissect complex metabolic networks, quantify reaction rates, and understand how these pathways are altered in disease states or in response to therapeutic interventions.[9][10] Because the deuterium label imparts a specific mass shift, sophisticated analytical instruments can differentiate the tracer and its metabolic products from the endogenous, unlabeled pool.[3]

Caption: General workflow for a stable isotope tracer experiment.

Key Research Applications and Methodological Insights

Metabolic Flux Analysis in Disease Models

-

Oncology: Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where there is a high rate of glycolysis followed by lactate fermentation.[3] By introducing Sodium DL-lactate-D4, researchers can trace how cancer cells take up and utilize lactate as a fuel source, challenging the traditional view of lactate as merely a waste product. This provides a powerful method to identify metabolic vulnerabilities that could be targeted by novel cancer therapies.[1][3]

-

Muscle Physiology: During intense physical activity, muscles produce significant amounts of lactate. Using deuterated lactate allows scientists to study the dynamics of lactate transport, oxidation, and its role in gluconeogenesis (the Cori cycle) within and between different tissues, providing critical insights into exercise physiology and fatigue.[3]

-

Neuro-metabolism: The brain can utilize lactate as an energy substrate, particularly under conditions of high neuronal activity or hypoglycemia. Deuterium-labeled lactate, often analyzed via Magnetic Resonance Spectroscopy (MRS), enables non-invasive in vivo studies of brain energy metabolism, which is crucial for understanding conditions like traumatic brain injury and neurodegenerative diseases.[11][12]

Internal Standard for Quantitative Bioanalysis

In quantitative mass spectrometry, the accuracy of measurement can be affected by variations in sample preparation and instrument response. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting these variations.

-

Causality: Sodium DL-lactate-D4 is an ideal internal standard for quantifying endogenous lactate. It co-elutes with the unlabeled lactate during chromatography and experiences identical ionization and fragmentation behavior in the mass spectrometer. However, because it has a higher mass, it produces a distinct signal. By adding a known amount of Sodium DL-lactate-D4 to each sample, any loss during sample processing will affect both the analyte and the standard equally. The ratio of the analyte signal to the standard signal is then used for precise quantification, effectively canceling out experimental variability.[1]

Caption: Use of Sodium DL-lactate-D4 as an internal standard.

Analytical Protocols and Methodologies

Protocol: Quantification of Lactate in Plasma using LC-MS/MS

This protocol outlines a validated method for measuring lactate concentrations in plasma samples, employing Sodium DL-lactate-D4 as an internal standard.

-

Preparation of Standards: Prepare a stock solution of unlabeled Sodium DL-lactate. Create a calibration curve by serially diluting the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Internal Standard Spiking: Prepare a working solution of Sodium DL-lactate-D4 (e.g., 1 µg/mL). Add a small, precise volume (e.g., 10 µL) of this solution to all samples, calibrators, and quality controls.

-

Protein Precipitation: To a 50 µL aliquot of each sample, add 200 µL of ice-cold acetonitrile. This step serves to precipitate proteins which would otherwise interfere with the analysis.

-

Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase column (e.g., C18) to separate lactate from other sample components.[13]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Analyte (Lactate): Monitor the transition m/z 89 -> 43.

-

Internal Standard (Lactate-D4): Monitor the transition m/z 93 -> 46.

-

-

-

Data Processing: Construct the calibration curve by plotting the peak area ratio (Lactate/Lactate-D4) against the concentration of the calibrators. Determine the concentration of lactate in the unknown samples by interpolating their peak area ratios from this curve.

Deuterium (²H) NMR Spectroscopy

²H NMR is a powerful technique for directly observing the fate of deuterated tracers in biological samples or even in vivo.[14]

-

Principle: The deuterium nucleus has a distinct resonance frequency, allowing it to be detected without interference from the overwhelming proton (¹H) signals in a sample. This eliminates the need for water suppression techniques that can complicate ¹H NMR.[15]

-

Application: In studies using Sodium DL-lactate-D4, ²H NMR can be used to measure the rate of its conversion to other metabolites, such as glucose or glutamate, by observing the appearance of the deuterium signal in those molecules.[11][16] A deuterium oxide (D₂O) lock signal is essential for the spectrometer to maintain a stable magnetic field during acquisition.[17]

Safety, Handling, and Storage

Proper handling and storage are paramount to maintaining the integrity and ensuring the safe use of Sodium DL-lactate-D4.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields and chemical-resistant gloves (e.g., nitrile rubber), when handling the compound.[18][19]

-

Handling: Handle in a well-ventilated area to avoid inhalation of any mists or aerosols. Avoid contact with skin and eyes. Practice good industrial hygiene.[7][18]

-

Storage: Sodium DL-lactate-D4, particularly in solution, is hygroscopic.[5][7] It should be stored in a tightly sealed container in a refrigerator (2-8°C). Protect from moisture and light to ensure long-term stability.[8]

Conclusion

Sodium DL-lactate-D4 is a sophisticated and versatile research tool that provides unparalleled insight into cellular metabolism. Its utility as both a metabolic tracer and an internal standard for quantitative analysis makes it indispensable for researchers in oncology, physiology, neurobiology, and drug development. By leveraging the principles of isotopic labeling and advanced analytical techniques like mass spectrometry and NMR, scientists can elucidate complex biological pathways with high precision and confidence. A thorough understanding of its chemical properties and the rationale behind its application is the key to unlocking its full potential in advancing scientific discovery.

References

-

A stable isotope technique for investigating lactate metabolism in humans. (1983). Biomedical Mass Spectrometry. [Link]

-

Sodium Lactate. (n.d.). PubChem. [Link]

-

Effect of Protein Isotope Labeling on the Catalytic Mechanism of Lactate Dehydrogenase. (2019). The Journal of Physical Chemistry B. [Link]

-

Deuterium distribution in lactate as tracer of metabolic pathways. (1997). Biochemical and Biophysical Research Communications. [Link]

-

Isotopic measurement of glucose and lactate kinetics. (1992). Annals of Medicine. [Link]

-

Effect of Protein Isotope Labeling on the Catalytic Mechanism of Lactate Dehydrogenase. (2019). ACS Publications. [Link]

-

Effect of Protein Isotope Labeling on the Catalytic Mechanism of Lactate Dehydrogenase. (2019). The Journal of Physical Chemistry B. [Link]

-

Sodium lactate. (n.d.). Wikipedia. [Link]

-

Safety Data Sheet Sodium Lactate. (2024). Redox. [Link]

-

Sodium-Lactate-60-Solution-Safety-Data-Sheet-SDS.pdf. (2015). Lab Alley. [Link]

-

Deciphering the Therapeutic Role of Lactate in Combating Disuse-Induced Muscle Atrophy: An NMR-Based Metabolomic Study in Mice. (2024). MDPI. [Link]

-

Deuterium MRS of early treatment-induced changes in tumour lactate in vitro. (2021). NMR in Biomedicine. [Link]

-

Deuterium Magnetic Resonance Spectroscopy of Early Treatment-Induced Changes in Tumour Lactate in vitro. (2021). bioRxiv. [Link]

-

Sodium Lactate – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]

-

SODIUM LACTATE injection, solution, concentrate. (n.d.). DailyMed. [Link]

-

Deuterium Metabolic Imaging – Back to the Future. (2018). Neurochemical Research. [Link]

-

What is Sodium Lactate used for?. (2024). Patsnap Synapse. [Link]

-

L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry. (2015). Journal of Diabetes Research. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sodium Lactate | C3H5NaO3 | CID 23666456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Sodium DL-lactate-D4 | 344299-52-1 [smolecule.com]

- 4. Sodium lactate - Wikipedia [en.wikipedia.org]

- 5. Sodium lactate | 72-17-3 [amp.chemicalbook.com]

- 6. What is Sodium Lactate used for? [synapse.patsnap.com]

- 7. media.laballey.com [media.laballey.com]

- 8. isotope.com [isotope.com]

- 9. A stable isotope technique for investigating lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isotopic measurement of glucose and lactate kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterium MRS of early treatment-induced changes in tumour lactate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium distribution in lactate as tracer of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. mdpi.com [mdpi.com]

- 18. redox.com [redox.com]

- 19. fishersci.dk [fishersci.dk]

The Role of Sodium DL-Lactate-D4 in Basic Metabolic Research: An In-depth Technical Guide

Abstract

Long relegated to the status of a metabolic waste product, lactate is now understood to be a critical energetic substrate and signaling molecule, central to metabolic regulation across various physiological and pathological states. The advent of stable isotope tracers has been instrumental in this paradigm shift. This technical guide provides a comprehensive overview of the application of Sodium DL-Lactate-D4, a deuterated isotopologue of lactate, in basic metabolic research. We will delve into the mechanistic rationale for using a D4-labeled tracer, provide detailed experimental protocols for its application in cell culture and preclinical models, and discuss the analytical methodologies and data interpretation strategies essential for robust metabolic flux analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracing to unravel the complexities of lactate metabolism.

Introduction: The Lactate Revolution and the Need for Precise Tracers

The classical view of lactate as a mere byproduct of anaerobic glycolysis has been supplanted by the "lactate shuttle" hypothesis. This concept posits that lactate is continuously produced and utilized by different cells and tissues under fully aerobic conditions.[1][2] Lactate serves as a primary fuel for oxidative phosphorylation in tissues like the heart and brain, a major precursor for gluconeogenesis in the liver and kidneys, and a signaling molecule or "lactormone" influencing gene expression and redox state.[3][4]

To quantitatively investigate these dynamic processes, researchers rely on stable isotope tracers.[5][6] These are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope. By introducing these labeled compounds into a biological system, we can trace their metabolic fate and calculate the rates, or "fluxes," of metabolic pathways.[7][8]

Sodium DL-Lactate-D4 is a powerful tool in this context. It is a sodium salt of lactate where four hydrogen atoms have been replaced by deuterium (²H or D), a stable isotope of hydrogen.[9] The use of a deuterated tracer offers distinct advantages, particularly in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, due to the significant mass shift and unique spectroscopic properties conferred by deuterium.[] This guide will explore the practical application of this specific tracer in elucidating the intricate roles of lactate in metabolism.

Foundational Principles: Why Use a Deuterated Lactate Tracer?

The choice of an isotopic tracer is a critical experimental design parameter. While ¹³C-labeled tracers are common, deuterated compounds like Sodium DL-Lactate-D4 offer unique benefits.

2.1. The Kinetic Isotope Effect (KIE)

The replacement of hydrogen with the heavier deuterium can sometimes slow down the rate of reactions where a carbon-hydrogen bond is broken. This phenomenon, known as the Kinetic Isotope Effect (KIE), can be a powerful tool for studying enzyme mechanisms. However, for many applications in metabolic tracing, it is important to ascertain that the KIE does not significantly alter the overall metabolic flux being measured. Studies have shown that for glycolysis, the overall flux is not substantially impacted by the use of deuterated glucose, suggesting that deuterated lactate can be a reliable tracer for central carbon metabolism.[11]

2.2. Analytical Advantages

Deuterium labeling provides significant advantages in analytical detection:

-

Mass Spectrometry (MS): The mass shift of +4 Da (Daltons) for D4-lactate is substantial and easily resolved from the unlabeled (M+0) lactate, minimizing spectral overlap and improving quantification.[]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium has a different nuclear spin and resonance frequency than hydrogen, allowing for specific detection without the overwhelming background signal from water and other protons in biological samples.[12][13]

2.3. Tracing Hydrogen Atoms and Redox Metabolism

Beyond tracing the carbon skeleton, deuterated tracers can provide insights into the movement of hydrogen atoms and the state of cellular redox couples like NADH/NAD⁺. For instance, the transfer of deuterium from lactate to other molecules can be indicative of the activity of dehydrogenases.[14]

Table 1: Properties of Sodium DL-Lactate-D4

| Property | Value |

| Chemical Formula | C₃H₁D₄NaO₃ |

| Molecular Weight | Approx. 116.09 g/mol |

| Isotopic Enrichment | Typically >98% |

| Common Analytical Platforms | GC-MS, LC-MS, NMR |

| Key Applications | Metabolic flux analysis, pathway elucidation |

Experimental Design and Protocols

The successful application of Sodium DL-Lactate-D4 requires careful experimental design, from the choice of biological system to the specifics of sample collection and processing.

3.1. In Vitro Cell Culture Studies

Tracing lactate metabolism in cultured cells is a common application.

Experimental Workflow for In Vitro Labeling

Caption: Workflow for stable isotope tracing in cell culture.

Detailed Protocol: Steady-State Labeling of Adherent Cells

-

Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80% confluency on the day of the experiment.

-

Medium Preparation: Prepare the labeling medium. This is typically a base medium (e.g., DMEM) lacking endogenous lactate. Supplement with dialyzed fetal bovine serum if necessary to reduce background levels of unlabeled metabolites. Add Sodium DL-Lactate-D4 to the desired final concentration (e.g., 10 mM). It's crucial to also have a control medium with an identical concentration of unlabeled Sodium DL-Lactate.

-

Labeling Initiation:

-

Aspirate the growth medium from the wells.

-

Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells for a time sufficient to reach isotopic steady state. This time varies depending on the cell type and the pathway of interest, but for central carbon metabolism, it is often in the range of 6 to 24 hours.[14]

-

Metabolism Quenching and Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately add a cold quenching/extraction solution (e.g., 80:20 methanol:water at -80°C).

-

Incubate at -80°C for at least 15 minutes.

-

Scrape the cells into the extraction solvent and transfer the slurry to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

-

3.2. In Vivo Studies in Preclinical Models

Tracing lactate metabolism in whole organisms provides a more physiologically relevant context.[5]

Experimental Workflow for In Vivo Labeling

Caption: Workflow for in vivo stable isotope tracing.

Detailed Protocol: Intravenous Infusion in a Rodent Model

-

Animal Preparation: Acclimatize animals to the experimental conditions. For infusion studies, surgical catheterization of a blood vessel (e.g., jugular vein) may be required.

-

Tracer Preparation: Prepare a sterile, injectable solution of Sodium DL-Lactate-D4 in saline. The concentration will depend on the desired infusion rate and target plasma enrichment.

-

Infusion:

-

Administer a bolus dose of the tracer to rapidly increase plasma enrichment.

-

Follow with a continuous infusion at a constant rate to maintain isotopic steady state.

-

-

Blood Sampling: Collect small blood samples at regular intervals into anticoagulant-containing tubes.

-

Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly excise the tissues of interest. Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to halt metabolic activity.

-

Metabolite Extraction from Tissue:

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extract the powdered tissue using a suitable solvent system (e.g., methanol/chloroform/water).

-

Separate the polar and non-polar phases for analysis.

-

Analytical Methodologies and Data Interpretation

The analysis of samples from stable isotope tracing experiments is most commonly performed using mass spectrometry.

4.1. Mass Spectrometry Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and detecting labeled metabolites.

-

Chromatography: A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography method is typically used to separate lactate and related metabolites.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) is used to measure the mass-to-charge ratio (m/z) of the metabolites with high accuracy.

4.2. Data Analysis: From Raw Data to Biological Insight

The primary data from the mass spectrometer will be the relative abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition) for each metabolite of interest.

Table 2: Example Isotopologue Distribution for Pyruvate after D4-Lactate Tracing

| Isotopologue | Abbreviation | Expected Mass Shift | Potential Origin |

| Unlabeled Pyruvate | M+0 | 0 | Endogenous pools |

| Pyruvate with 3 Deuterium | M+3 | +3 | From D4-Lactate via LDH |

| Pyruvate with other labels | M+n | +n | Other metabolic pathways |

Note: The conversion of D4-lactate to pyruvate via lactate dehydrogenase (LDH) would result in D3-pyruvate, as one deuterium is removed.

Key Metrics to Calculate:

-

Isotopic Enrichment: The percentage of a metabolite pool that is labeled with the stable isotope.

-

Fractional Contribution: The proportion of a product metabolite that is derived from the labeled precursor.

These metrics are then used in metabolic flux analysis (MFA) models to calculate the rates of intracellular metabolic reactions.[7][8]

Case Study: Tracing Lactate in Gluconeogenesis

A key role of lactate is to serve as a substrate for gluconeogenesis, the synthesis of new glucose.[15][16]

Pathway Diagram: Lactate's Entry into Gluconeogenesis

Caption: Tracing D4-Lactate into gluconeogenesis.

By administering Sodium DL-Lactate-D4 and measuring the isotopic enrichment in downstream metabolites like pyruvate, phosphoenolpyruvate, and ultimately glucose, researchers can quantify the contribution of lactate to hepatic glucose production.[15] This is particularly relevant in the study of metabolic diseases like type 2 diabetes, where gluconeogenesis is often dysregulated.

Conclusion and Future Directions

Sodium DL-Lactate-D4 is a versatile and powerful tool for dissecting the complex roles of lactate in cellular and systemic metabolism. Its application, coupled with modern analytical platforms and computational modeling, allows for an unprecedented view of metabolic fluxes in health and disease. Future applications will likely involve combining deuterated lactate tracing with other "-omics" technologies to create a more integrated understanding of metabolic regulation. The continued development of advanced analytical techniques will further enhance the sensitivity and scope of what can be learned from these powerful isotopic tracers.

References

-

Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. (Source: PubMed Central, URL: [Link])

-

Deuterium distribution in lactate as tracer of metabolic pathways. (Source: PubMed, URL: [Link])

-

The Science and Translation of Lactate Shuttle Theory. (Source: PubMed, URL: [Link])

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (Source: MDPI, URL: [Link])

-

Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (Source: ResearchGate, URL: [Link])

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (Source: Pharmaffiliates, URL: [Link])

-

Isotope Tracer Analysis and Metabolic Flux Analysis. (Source: McCullagh Research Group, URL: [Link])

-

Lactate shuttle: from substance exchange to regulatory mechanism. (Source: Semantic Scholar, URL: [Link])

-

Deuterium in drug discovery: progress, opportunities and challenges. (Source: PMC, URL: [Link])

-

Deuterium Labeled Compounds in Drug Discovery Process. (Source: Heavy Water Board, URL: [Link])

-

Lactate shuttle hypothesis. (Source: Wikipedia, URL: [Link])

-

The tortuous path of lactate shuttle discovery: From cinders and boards to the lab and ICU. (Source: ScienceDirect, URL: [Link])

-

Lactate shuttles at a glance: from physiological paradigms to anti-cancer treatments. (Source: NIH, URL: [Link])

-

Glucose production and stable isotope tracing in WT and TB isolated PH. (Source: ResearchGate, URL: [Link])

-

Tracking the carbons supplying gluconeogenesis. (Source: PMC, URL: [Link])

-

Metabolic pathway analysis using stable isotopes in patients with cancer. (Source: PubMed Central, URL: [Link])

-

Lactate as a fulcrum of metabolism. (Source: PMC, URL: [Link])

-

Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (Source: NIH, URL: [Link])

-

Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. (Source: ACS Publications, URL: [Link])

-

Metabolomics and isotope tracing. (Source: PMC, URL: [Link])

-

Gluconeogenesis from lactate in the developing rat. Studies in vivo. (Source: PMC, URL: [Link])

-

The rate of lactate production from glucose in hearts is not altered by per-deuteration of glucose. (Source: PubMed Central, URL: [Link])

-

Deuterium Metabolic Imaging – Back to the Future. (Source: PMC, URL: [Link])

-

Tracing the lactate shuttle to the mitochondrial reticulum. (Source: PMC, URL: [Link])

Sources

- 1. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]

- 2. The tortuous path of lactate shuttle discovery: From cinders and boards to the lab and ICU - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Science and Translation of Lactate Shuttle Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactate as a fulcrum of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 11. The rate of lactate production from glucose in hearts is not altered by per-deuteration of glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium distribution in lactate as tracer of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gluconeogenesis from lactate in the developing rat. Studies in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Characterization and Purity Analysis of Sodium DL-lactate-D4

Abstract

This comprehensive technical guide provides a robust framework for the initial characterization and purity analysis of Sodium DL-lactate-D4, a deuterated isotopologue of Sodium DL-lactate.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines a multi-faceted analytical approach to ascertain the identity, structure, and purity of this stable isotope-labeled compound. The methodologies detailed herein are grounded in fundamental analytical principles and are designed to ensure data integrity and regulatory compliance. This guide emphasizes the causality behind experimental choices and provides self-validating protocols for confident implementation in a laboratory setting.

Introduction: The Significance of Sodium DL-lactate-D4

Sodium DL-lactate is the sodium salt of lactic acid, a key organic compound involved in various metabolic processes.[3][4] Its deuterated form, Sodium DL-lactate-D4, serves as a crucial tool in metabolic research, particularly in studies investigating lactate metabolism in physiological and pathophysiological states, such as cancer and muscle physiology.[2] The incorporation of deuterium atoms allows for its distinction from endogenous lactate in biological systems when analyzed by mass spectrometry, making it an invaluable tracer for metabolic flux analysis.[2]

Structural Characterization: Confirming Identity and Isotopic Labeling

The initial step in the analysis of Sodium DL-lactate-D4 is the unambiguous confirmation of its chemical structure and the position of the deuterium labels. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive understanding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For Sodium DL-lactate-D4, both ¹H (Proton) and ¹³C (Carbon-13) NMR are instrumental.

Expertise & Experience: The choice of NMR is dictated by its ability to provide precise information on the chemical environment of each atom. In the case of Sodium DL-lactate-D4, the absence of signals in the ¹H NMR spectrum at specific chemical shifts, corresponding to the deuterated positions, provides direct evidence of successful labeling.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed amount of Sodium DL-lactate-D4 in a suitable deuterated solvent (e.g., D₂O).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The spectrum is expected to show a significant reduction or complete absence of signals corresponding to the protons at the C2 and C3 positions of the lactate molecule.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should display signals corresponding to the three carbon atoms of the lactate backbone. The chemical shifts of these carbons can be compared to a reference spectrum of unlabeled sodium lactate.[5]

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to estimate the degree of deuteration. Compare the ¹³C NMR spectrum with that of an unlabeled standard to confirm the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to confirm the incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide highly accurate mass measurements.[6][7]

Expertise & Experience: The rationale for using HRMS lies in its capacity to resolve the isotopic peaks of the labeled compound, allowing for the determination of isotopic purity.[7][8] Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of Sodium DL-lactate-D4 in a suitable solvent compatible with ESI-MS (e.g., methanol or water with a small amount of formic acid).

-

Instrument Setup: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, calibrated according to the manufacturer's instructions.

-

Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass of Sodium DL-lactate-D4. The observed mass should be approximately 4 Da higher than that of unlabeled sodium lactate. Analyze the isotopic distribution to assess the extent of deuteration.[8][9]

Purity Analysis: Quantifying Impurities

Once the identity of Sodium DL-lactate-D4 is confirmed, a thorough purity analysis is essential to identify and quantify any impurities. This typically involves a combination of chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[10][11][12]

Expertise & Experience: The choice of HPLC is based on its ability to separate the analyte of interest from closely related impurities. A reversed-phase HPLC method with UV detection is a common starting point for the analysis of organic acids like lactate.[11] For chiral separation of D- and L-lactate, a chiral stationary phase is required.[13][14]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Standard and Sample Preparation: Prepare a stock solution of a certified reference standard of Sodium DL-lactate. Prepare a solution of the Sodium DL-lactate-D4 sample at a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is a suitable choice.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for lactate.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times relative to the main peak.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas chromatography is the preferred method for the analysis of volatile and semi-volatile compounds, including residual solvents that may be present from the manufacturing process.[15][16][17]

Expertise & Experience: The rationale for using GC is its high resolving power and sensitivity for volatile analytes. A flame ionization detector (FID) is commonly used for the detection of organic compounds. Headspace GC is often employed for the analysis of residual solvents to avoid contamination of the GC system.

Experimental Protocol: Headspace Gas Chromatography (GC-FID)

-

Sample Preparation: Accurately weigh the Sodium DL-lactate-D4 sample into a headspace vial. Add a suitable dissolution solvent.

-

Instrument Setup:

-

Column: A capillary column with a suitable stationary phase (e.g., a wax-type column) is used.

-

Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

-

Temperatures: Optimize the injector, oven, and detector temperatures.

-

-

Data Acquisition: The vial is heated in the headspace autosampler to allow volatile compounds to partition into the gas phase, which is then injected into the GC.

-

Data Analysis: Identify and quantify any residual solvents by comparing the retention times and peak areas to those of known standards.

Isotopic Purity Determination

A critical parameter for any isotopically labeled compound is its isotopic purity, which is the percentage of the compound that is labeled with the desired number of isotopes. Mass spectrometry is the primary technique for this determination.[6][7][8]

Expertise & Experience: LC-MS is the method of choice as it combines the separation power of HPLC with the detection specificity of MS, allowing for the separation of the analyte from potential interferences before mass analysis.[8][18][19]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Chromatographic Separation: Utilize an HPLC method similar to that described in section 3.1 to ensure the purity of the peak being analyzed by the mass spectrometer.

-

Mass Spectrometric Analysis:

-

Acquire the mass spectrum of the eluting peak corresponding to Sodium DL-lactate.

-

Analyze the isotopic cluster of the molecular ion.

-

-

Calculation of Isotopic Purity: The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully labeled molecule (M+4) to the sum of the intensities of all isotopic peaks (M, M+1, M+2, M+3, M+4). Corrections for the natural isotopic abundance of carbon and oxygen should be applied for accurate determination.[7][9]

Data Summary and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Characterization and Purity Analysis of Sodium DL-lactate-D4

| Parameter | Method | Specification | Result |

| Identity | |||

| ¹H NMR | 400 MHz | Conforms to structure | Conforms |

| ¹³C NMR | 100 MHz | Conforms to structure | Conforms |

| HRMS | ESI-TOF | [M-Na]⁻ = Theoretical m/z | Observed m/z conforms |

| Purity | |||

| Chromatographic Purity | HPLC-UV (210 nm) | ≥ 98.0% | 99.5% |

| Residual Solvents | Headspace GC-FID | Per ICH Q3C limits | Complies |

| Isotopic Purity | |||

| Deuterium Incorporation | LC-MS | ≥ 98% D4 | 99.2% |

Visualizations

Experimental Workflow

Caption: Overall workflow for the characterization and purity analysis of Sodium DL-lactate-D4.

Purity Assessment Logic

Caption: Logical relationship in the comprehensive purity assessment of Sodium DL-lactate-D4.

Conclusion

The analytical methodologies outlined in this guide provide a comprehensive and robust framework for the initial characterization and purity analysis of Sodium DL-lactate-D4. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently ascertain the identity, structure, and purity of this important metabolic tracer. Adherence to these self-validating protocols will ensure the generation of high-quality, reliable data, which is fundamental to the integrity of any scientific investigation. The principles of analytical method validation are crucial for ensuring that these methods are suitable for their intended purpose.[20][21][22][23][24] The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures and setting acceptance criteria for impurities.[25][26][27][28][29]

References

- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.

- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Lactic acid.

- Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.

- PubMed. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.

- PubMed. (1989). Simultaneous determination of lactate, pyruvate, and ascorbate in microdialysis samples from rat brain, blood, fat, and muscle using high-performance liquid chromatography.

- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.

- RSC Publishing. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Quality Assurance & Compliance. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

- Semantic Scholar. (n.d.). Lactic acid can be easily and precisely determined by reversed-phase high performance liquid chromatography with pre-column derivatization.

- PubMed. (n.d.). Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry.

- PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.

- PubMed. (1983). Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood.

- Oxford Academic. (2019). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges.

- Pro-Environment. (n.d.). HPLC METHOD OPTIMISATION AND APPLICATION FOR THE ANALYSIS OF L(+) AND D(-) LACTIC ACID IN WINE.

- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.

- MedchemExpress.com. (n.d.). Lactate-d4 sodium (60% w/w in water) (Lactic acid-d4 sodium).

- PubChem. (n.d.). Sodium Lactate.

- Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Analytical method validation: A brief review.

- Ology Press. (2018). Use of HPLC and FTIR as a tool for analysis of lactic acid in restructured fish products.

- Agilent. (2011). Lactic acid.

- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- National Toxicology Program. (n.d.). ICH Test Procedures and Acceptance Criteria for Biological Products.

- Chromatography Forum. (2005). analyses of lactic acid in water with GC-FID.

- ICH. (2023). Validation of Analytical Procedures Q2(R2).

- ICH. (n.d.). Quality Guidelines.

- Wikipedia. (n.d.). Sodium lactate.

- Agilent. (n.d.). Chiral Analysis of Sodium Lactate with Agilent InfinityLab Poroshell 120 Chiral-T Columns.

- ChemicalBook. (n.d.). Sodium lactate.

- Smolecule. (2024). Buy Sodium DL-lactate-D4.

- NIH. (n.d.). L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry.

- Cambridge Isotope Laboratories. (n.d.). Sodium L-lactate (3,3,3-D₃, 98%) 20% w/w in water.

- ChemicalBook. (n.d.). Sodium (S)-lactate(867-56-1) 1H NMR spectrum.

- SpectraBase. (n.d.). SODIUM LACTATE - Optional[1H NMR] - Chemical Shifts.

- ResearchGate. (n.d.). ¹H NMR spectra of DL‐lactate, L‐lactate, D‐lactate, hydrolyzed achiral catalyst product (green), (R,R).

- ResearchGate. (n.d.). (Color online) ¹H-NMR spectra of sodium lactate solutions in D2O.

- SpectraBase. (n.d.). SODIUM LACTATE - Optional[13C NMR] - Chemical Shifts.

- Sigma-Aldrich. (n.d.). Sodium DL-lactate ReagentPlus, = 99.0 NT.

- TCI Chemicals. (n.d.). Sodium DL-Lactate (60% in Water).

- Thermo Scientific Chemicals. (n.d.). Sodium DL-lactate, 60% w/w aq. soln..

- PubMed Central. (2017). Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy Sodium DL-lactate-D4 | 344299-52-1 [smolecule.com]

- 3. Sodium lactate - Wikipedia [en.wikipedia.org]

- 4. Sodium lactate | 72-17-3 [amp.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. almacgroup.com [almacgroup.com]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

- 11. Simultaneous determination of lactate, pyruvate, and ascorbate in microdialysis samples from rat brain, blood, fat, and muscle using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. managementjournal.usamv.ro [managementjournal.usamv.ro]

- 14. agilent.com [agilent.com]

- 15. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. agilent.com [agilent.com]

- 18. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. upm-inc.com [upm-inc.com]

- 21. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 22. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 23. particle.dk [particle.dk]

- 24. wjarr.com [wjarr.com]

- 25. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 26. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 27. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 28. database.ich.org [database.ich.org]

- 29. ICH Official web site : ICH [ich.org]

An In-depth Technical Guide on the Core: Understanding the Isotopic Purity and Enrichment of Sodium DL-lactate-D4

<-3a-2f>

For Researchers, Scientists, and Drug Development Professionals

Sodium DL-lactate-D4, a deuterated form of sodium lactate, serves as a critical tool in a multitude of research and development applications, from metabolic studies to serving as an internal standard in quantitative analyses.[1][2] Its efficacy, however, is fundamentally dependent on its isotopic characteristics. This guide provides a comprehensive exploration of the core principles and methodologies for determining the isotopic purity and enrichment of Sodium DL-lactate-D4, ensuring data integrity and experimental reproducibility.

The Criticality of Isotopic Purity and Enrichment

Deuterium-labeled compounds, such as Sodium DL-lactate-D4, are invaluable in scientific research for their ability to act as tracers and internal standards.[2][3] The substitution of hydrogen with deuterium allows for the differentiation of the labeled molecule from its endogenous counterparts. Two key parameters define the quality of a deuterated compound:

-

Isotopic Purity: This refers to the proportion of the desired deuterated molecule (in this case, D4-lactate) relative to all other isotopic variants (isotopologues) of the molecule.[1][4][5] It is a measure of how successfully the synthesis process has produced the target molecule with the specified number of deuterium atoms.

-

Isotopic Enrichment: This specifies the percentage of deuterium at a particular atomic position within the molecule. High enrichment indicates a high degree of deuterium incorporation at the intended sites.

The presence of isotopic impurities can significantly impact the safety and efficacy of deuterated drugs and compromise the accuracy of analytical measurements. Therefore, rigorous characterization of isotopic purity and enrichment is a non-negotiable aspect of quality control.

Analytical Techniques for Characterization

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for the comprehensive characterization of deuterated compounds.[1][6]

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a compound by separating ions based on their mass-to-charge ratio (m/z).[4]

Experimental Workflow for LC-HR-MS:

Caption: A typical workflow for determining the isotopic purity of Sodium DL-lactate-D4 using UPLC-HRMS.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of Sodium DL-lactate-D4 in a suitable solvent.

-

Chromatographic Separation: Inject the sample into an ultra-performance liquid chromatography (UPLC) system coupled with a high-resolution mass spectrometer.[4] A reversed-phase C18 column is often used for separation.[7]

-

Ionization: Utilize electrospray ionization (ESI) to generate ions of the lactate molecules.[4]

-

Mass Analysis: Acquire full scan mass spectra to detect the different isotopologues of lactate (D0 to D4).

-

Data Analysis: Extract the ion chromatograms for each isotopologue and calculate their respective peak areas. The isotopic purity is then determined by the relative abundance of the D4 isotopologue compared to the sum of all isotopologues.[4][5]

Data Presentation:

| Isotopologue | Expected m/z |

| D0 (unlabeled) | 89.0239 |

| D1 | 90.0302 |

| D2 | 91.0365 |

| D3 | 92.0427 |

| D4 | 93.0490 |

Table 1: Expected mass-to-charge ratios (m/z) for the deprotonated isotopologues of lactate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, including the specific location of deuterium atoms within the molecule.[1][6] Both ¹H and ¹³C NMR can be used to characterize Sodium DL-lactate-D4.

Experimental Workflow for NMR Analysis:

Caption: A simplified workflow for the NMR analysis of Sodium DL-lactate-D4.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the Sodium DL-lactate-D4 sample in deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Spectral Analysis: Analyze the chemical shifts and coupling patterns in the spectra. The absence or significant reduction of signals at specific positions in the ¹H NMR spectrum, compared to the spectrum of unlabeled sodium lactate, confirms the sites of deuteration.

Synthesis of Sodium DL-lactate-D4

The synthesis of highly enriched Sodium DL-lactate-D4 can be achieved through enzymatic routes.[8] For instance, enantiomerically pure D- and L-lactic acid-d4 can be synthesized from sodium pyruvate-d3 using D- and L-lactate dehydrogenase enzymes, respectively.[8][9] This method allows for precise control over the deuteration process, leading to high isotopic enrichment.

Applications of Sodium DL-lactate-D4

Sodium DL-lactate-D4 has a wide range of applications in various scientific fields:

-

Metabolic Research: As a tracer to study lactate metabolism and its role in various physiological and pathological conditions.[2][10]

-

Clinical Diagnostics: In the development of diagnostic methods for conditions associated with altered lactate metabolism.[7][11]

-

Drug Development: As an internal standard in pharmacokinetic and pharmacodynamic studies.[2][3]

-

Food Science: As a preservative and flavoring agent in food products.[12]

-

Fluid Resuscitation: Sodium lactate solutions are investigated for fluid resuscitation in critically ill patients.[13]

Conclusion

The rigorous analytical characterization of Sodium DL-lactate-D4 is paramount to ensure its suitability for its intended applications. The combined use of HR-MS and NMR spectroscopy provides a comprehensive understanding of its isotopic purity and enrichment. By adhering to these analytical principles, researchers and drug development professionals can have high confidence in the quality of their deuterated compounds, leading to more reliable and reproducible scientific outcomes.

References

- Analytical Methods. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing.

- National Institutes of Health. (2022). The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid. PMC.

- ResearchGate. (n.d.). Enzymatic synthesis of perdeuterated D-lactic acid-d4 (2)

- European Spallation Source. (2018). Synthesis of L and D-lactic acid.

- PubMed. (2022).

- European Spallation Source. (2019). Synthesis of deuterium labelled polylactic acid.

- ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResearchGate. (n.d.).

- Yao Xue Xue Bao. (2024).

- MedchemExpress.com. (n.d.).

- Cambridge Isotope Laboratories. (n.d.). Sodium L-lactate (3,3,3-D₃, 98%)

- ResearchGate. (n.d.).

- National Institutes of Health. (n.d.). L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−)

- MedchemExpress.com. (n.d.).

- Cambridge Isotope Laboratories. (2011). Stable Isotopes for Mass Spectrometry.

- Clinicaltrials.eu. (n.d.). Sodium Lactate – Application in Therapy and Current Clinical Research.

- ChemicalBook. (n.d.). Sodium (S)

- SpectraBase. (n.d.). SODIUM LACTATE - Optional[1H NMR] - Chemical Shifts.

- SpectraBase. (n.d.). SODIUM LACTATE - Optional[13C NMR] - Chemical Shifts.

- Sigma-Aldrich. (n.d.).

- Patsnap Synapse. (2024).

- Cambridge Isotope Laboratories. (n.d.).

- Clinicaltrials.eu. (n.d.). Sodium Lactate Solution – Application in Therapy and Current Clinical Research.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (Color online)

- Applications and Uses of Sodium Lact

- Cambridge Isotope Laboratories. (n.d.). Stable Isotope-Labeled Products For Metabolic Research.

- National Institutes of Health. (2014). Sodium lactate for fluid resuscitation: the preferred solution for the coming decades?.

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. isotope.com [isotope.com]

- 11. researchgate.net [researchgate.net]

- 12. foodsweeteners.com [foodsweeteners.com]

- 13. Sodium lactate for fluid resuscitation: the preferred solution for the coming decades? - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Deuterated Sodium Lactate in Cellular Models

Abstract

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) in bioactive molecules offers a powerful tool to probe and modulate metabolic pathways. This technical guide provides a comprehensive overview of the biological activity of deuterated sodium lactate in cellular models, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of the deuterium kinetic isotope effect (KIE), its implications for lactate metabolism, and provide detailed, field-proven protocols for investigating these effects in a laboratory setting. This guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols, and is grounded in authoritative scientific literature to provide a robust framework for your research endeavors.

Introduction: The "Heavy" Role of Deuterium in Cellular Metabolism

Lactate, once considered a mere byproduct of anaerobic glycolysis, is now recognized as a pivotal player in cellular bioenergetics and signaling.[1][2] It serves as a crucial metabolic fuel for various cells, including those in the heart and brain, and plays a significant role in the tumor microenvironment.[1][3] The introduction of deuterium into the lactate molecule provides a unique opportunity to dissect its metabolic fate with greater precision.

The fundamental principle underpinning the utility of deuterated compounds is the Kinetic Isotope Effect (KIE) .[4] The C-¹H bond is weaker and vibrates at a higher frequency than the C-²H (deuterium) bond. Consequently, reactions involving the cleavage of a C-H bond proceed faster than those involving a C-D bond.[4] This difference in reaction rates, the KIE, can be substantial, with C-¹H bond-involving reactions being typically 6-10 times faster than those with a C-²H bond.[4]

In the context of sodium lactate, deuteration can occur at various positions on the molecule (e.g., lactate-d3). This seemingly subtle modification can have profound effects on how cells process this key metabolite, offering a powerful lever to:

-

Trace Metabolic Pathways: By following the deuterium label, we can elucidate the intricate routes lactate takes within the cell.

-

Modulate Enzyme Activity: The KIE can slow down enzymatic reactions involving lactate, such as its conversion to pyruvate by lactate dehydrogenase (LDH).[5]

-

Alter Pharmacokinetic Profiles: In drug development, deuteration is explored to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[6]

This guide will provide the foundational knowledge and practical protocols to harness the potential of deuterated sodium lactate in your cellular models.

Core Mechanisms: Deuterated Lactate and the Kinetic Isotope Effect in Action

The primary enzyme governing the interconversion of lactate and pyruvate is Lactate Dehydrogenase (LDH) . This reaction is a critical node in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The oxidation of lactate to pyruvate by LDH involves the cleavage of a C-H bond on the lactate molecule.

When cells are supplied with deuterated lactate, the LDH-catalyzed reaction is subject to a significant KIE.[5] This has several key consequences:

-

Slower Conversion to Pyruvate: The rate at which deuterated lactate is converted to pyruvate is reduced. This can lead to an accumulation of deuterated lactate within the cell and a decreased flux of lactate-derived carbon into the TCA cycle.

-

Altered Redox State: The LDH reaction is coupled to the NAD+/NADH redox pair. A slower rate of lactate oxidation can impact the cellular NAD+/NADH ratio, a critical regulator of numerous metabolic processes.

-

Metabolic Reprogramming: Cells may adapt to the reduced availability of lactate-derived pyruvate by upregulating other metabolic pathways to meet their energy and biosynthetic demands.

Visualizing the Impact of Deuteration on Lactate Metabolism

Caption: The kinetic isotope effect slows the conversion of deuterated lactate to pyruvate.

Experimental Design and Protocols: A Self-Validating Approach

To rigorously investigate the biological activity of deuterated sodium lactate, a series of well-controlled experiments are essential. The following protocols are designed to be robust and provide a clear understanding of the cellular response.

Cell Culture and Treatment with Deuterated Sodium Lactate

Rationale: The choice of cell line is critical and should be guided by the research question. For cancer studies, cell lines with high glycolytic rates (e.g., HeLa, A549) are often used.[7] For neurological studies, primary neuron cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are appropriate.[8] The concentration of deuterated sodium lactate should be carefully titrated to observe a biological effect without inducing cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. A typical density is 1 x 10⁵ cells/mL in a 6-well plate.

-

Culture Medium: Use a standard culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. For metabolic studies, it is crucial to use a medium with a defined composition.

-

Preparation of Deuterated Sodium Lactate Stock Solution: Prepare a sterile stock solution of deuterated sodium lactate (e.g., Lactate-d3 sodium) in phosphate-buffered saline (PBS) or the culture medium.[9] Filter-sterilize the solution through a 0.22 µm filter.

-

Treatment: When cells reach 70-80% confluency, replace the existing medium with fresh medium containing the desired concentration of deuterated sodium lactate. Include a control group treated with non-deuterated sodium lactate at the same concentration.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours). The incubation time will depend on the specific endpoint being measured. For stable isotope tracing experiments, a dedicated incubator is recommended to avoid fluctuations in CO₂ and humidity.[10]

Assessing Cellular Viability and Proliferation

Rationale: It is crucial to determine if deuterated sodium lactate has any cytotoxic effects on the cells. Assays such as MTT or XTT measure mitochondrial metabolic activity, which is an indicator of cell viability. Proliferation can be assessed by direct cell counting or using assays that measure DNA synthesis.

Protocol (MTT Assay):

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of deuterated and non-deuterated sodium lactate.

-

MTT Reagent Addition: After the desired incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve.

Table 1: Example Data for Cellular Viability (MTT Assay)

| Concentration (mM) | Non-Deuterated Lactate (% Viability) | Deuterated Lactate (% Viability) |

| 0 | 100 ± 5 | 100 ± 5 |

| 5 | 98 ± 4 | 97 ± 6 |

| 10 | 95 ± 6 | 94 ± 5 |

| 20 | 92 ± 5 | 90 ± 7 |

| 50 | 85 ± 7 | 83 ± 8 |

Metabolic Flux Analysis using Stable Isotope Tracing

Rationale: Metabolic flux analysis (MFA) is a powerful technique to quantify the flow of metabolites through a metabolic network.[11][12] By using deuterated sodium lactate as a tracer, we can track the incorporation of deuterium into downstream metabolites, providing a quantitative measure of lactate utilization.[13]

Protocol:

-

Cell Labeling: Culture cells in a medium containing deuterated sodium lactate for a specific period.[14] The labeling duration should be sufficient to achieve isotopic steady-state for the metabolites of interest.

-

Metabolite Extraction:

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and place them on dry ice to quench metabolic activity.[15]

-

Scrape the cells and collect the cell extract.[15]

-

Centrifuge the extract to pellet the cell debris and collect the supernatant containing the metabolites.[16]

-

-

Sample Analysis: Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

GC-MS or LC-MS: These techniques are highly sensitive and can be used to identify and quantify a wide range of metabolites.

-

²H-NMR Spectroscopy: This method is particularly useful for determining the specific positions of deuterium atoms within a molecule, providing detailed information about metabolic pathways.[17]

-

-

Data Analysis: The raw data from MS or NMR is processed to determine the isotopic enrichment of different metabolites. This information is then used in computational models to calculate metabolic fluxes.

Visualizing the Metabolic Flux Analysis Workflow

Sources

- 1. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]

- 2. news-medical.net [news-medical.net]

- 3. Lactate modulates cardiac gene expression in mice during acute physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactate rescues neuronal sodium homeostasis during impaired energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Deuterium distribution in lactate as tracer of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploring the Metabolic Fate of Sodium DL-Lactate-D4 In Vivo

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vivo metabolic fate of Sodium DL-Lactate-D4. The use of stable isotope tracers, such as deuterium-labeled lactate, offers a powerful method for elucidating metabolic pathways without the complications of radioactive materials.[1][2] This document details the underlying principles, experimental design considerations, detailed protocols for in vivo studies, and advanced analytical techniques for quantifying deuterated metabolites. By integrating established methodologies with expert insights, this guide aims to equip researchers with the knowledge to conduct robust and self-validating studies on lactate metabolism.

Introduction: The Significance of Lactate Metabolism and Stable Isotope Tracing

Lactate, once considered a mere waste product of anaerobic glycolysis, is now recognized as a critical metabolic fuel and signaling molecule.[3][4][5][6] It plays a pivotal role in energy homeostasis, shuttling between tissues as part of the Cori cycle and serving as a major gluconeogenic precursor.[5][7][8][9][10][11][12][13][14][15] The "lactate shuttle" hypothesis describes how lactate produced in one cell can be transported and utilized by another, highlighting its importance in inter-organ metabolic communication.[3][5][6][16]

The use of stable, non-radioactive isotopes has revolutionized the study of in vivo metabolism.[1][2] Deuterium (D or ²H), a stable isotope of hydrogen, is an excellent tracer for metabolic studies. Sodium DL-Lactate-D4, with four deuterium atoms, allows for the precise tracking of the lactate molecule and its metabolic derivatives through various biochemical pathways. This approach provides unparalleled insights into the dynamic processes of absorption, distribution, metabolism, and excretion (ADME).[1][2][17][18]

Key Advantages of Using Sodium DL-Lactate-D4:

-

Non-radioactive: Eliminates the need for specialized handling and disposal of radioactive materials, making it safer for researchers and enabling studies in a wider range of subjects.[1][2]

-

High Specificity and Precision: Modern analytical techniques like mass spectrometry and NMR spectroscopy can detect and quantify deuterated compounds with high accuracy.[2][17]

-

Dynamic Flux Analysis: Allows for the measurement of metabolic fluxes and reaction rates within complex biological systems.[17][18]

Core Metabolic Pathways of Lactate

Understanding the primary metabolic fates of lactate is crucial for designing and interpreting in vivo studies. The major pathways include:

-

Oxidation: Lactate can be converted back to pyruvate by lactate dehydrogenase (LDH) and then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2 and water, generating ATP.[19][20][21] This process occurs in various tissues, including skeletal muscle, heart, and brain.[3][19][21][22]

-

Gluconeogenesis: The liver and, to a lesser extent, the kidneys are the primary sites of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors like lactate.[8][9][13][14] Lactate transported from muscles to the liver is a key substrate for maintaining blood glucose levels, particularly during fasting or intense exercise.[7][14][23] This is a central part of the Cori Cycle.[7][10][11][12][15]

-

Glycogen Synthesis: The D-isomer of lactate can be converted to glycogen in the liver.[24][25]

-

Lactate Shuttles: Lactate is transported between different cells and tissues via monocarboxylate transporters (MCTs).[4][16][22] This allows for the efficient distribution of this energy source throughout the body.[5][6][22]

Experimental Design for In Vivo Studies

A well-designed in vivo study is paramount for obtaining reliable and reproducible data. Key considerations include the choice of animal model, ethical guidelines, and the method of tracer administration.

Animal Model Selection and Ethical Considerations

The choice of animal model (e.g., mouse, rat) should be based on the specific research question and the relevance to human physiology. All animal experiments must be conducted in accordance with strict ethical guidelines.[26][27][28][29][30] This includes:

-

The 3Rs Principle: Replacement, Reduction, and Refinement of animal use should be prioritized.[27][29][30]

-

Institutional Animal Care and Use Committee (IACUC) Approval: All protocols must be reviewed and approved by an IACUC to ensure the humane treatment of animals.[27]

-

Minimizing Pain and Distress: Appropriate anesthesia and analgesia should be used for all procedures.[26][28]

Administration of Sodium DL-Lactate-D4

The method of administration will influence the pharmacokinetic profile of the tracer. Common routes include:

-

Intravenous (IV) Infusion: Allows for precise control over the plasma concentration of the tracer, making it ideal for steady-state metabolic flux analysis.[31][32]

-

Oral Gavage: Mimics dietary intake and is useful for studying absorption and first-pass metabolism.[33]

-

Intraperitoneal (IP) Injection: A common and relatively simple method for systemic administration.[34]

The dosage should be carefully calculated to be sufficient for detection without perturbing the natural metabolic state.[35]

In Vivo Experimental Workflow

A typical in vivo study to trace the metabolic fate of Sodium DL-Lactate-D4 involves several key steps, from animal preparation to sample analysis.

Caption: In vivo experimental workflow for tracing Sodium DL-Lactate-D4.

Step-by-Step Protocol for a Typical In Vivo Study

-

Animal Preparation:

-

Acclimate animals to the housing conditions for at least one week.

-

Fast animals overnight (e.g., 12-16 hours) to deplete glycogen stores and promote gluconeogenesis, but ensure free access to water.[23]

-

-

Tracer Administration:

-

Prepare a sterile solution of Sodium DL-Lactate-D4 in saline.

-

Administer the tracer via the chosen route (e.g., IV infusion for 90 minutes to reach a steady state).[31]

-

-

Sample Collection:

-

Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 90 minutes) via a tail vein or cannula.

-

At the end of the infusion, euthanize the animal according to approved ethical protocols.

-

Rapidly excise and freeze-clamp tissues of interest (e.g., liver, skeletal muscle, heart, brain) in liquid nitrogen to quench metabolic activity.[36]

-

-

Sample Processing:

-

Extract metabolites from plasma and tissue samples using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Centrifuge to pellet proteins and other macromolecules.

-

Collect the supernatant for analysis.

-

Analytical Methodologies for Deuterated Metabolites

The accurate quantification of deuterated compounds is critical for determining their metabolic fate. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two primary analytical techniques employed.

Liquid Chromatography-Mass Spectrometry (LC-MS)